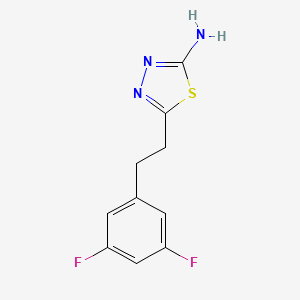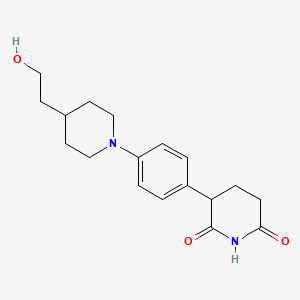
3-(4-(4-(2-Hydroxyethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(4-(2-Hydroxyethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione is a complex organic compound that features a piperidine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-(2-Hydroxyethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione typically involves multi-step organic reactions One common approach is to start with the piperidine ring, which can be functionalized through various substitution reactions
Industrial Production Methods
Industrial production of this compound may involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(4-(2-Hydroxyethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the piperidine ring can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the carbonyl groups can produce secondary alcohols.
Wissenschaftliche Forschungsanwendungen
3-(4-(4-(2-Hydroxyethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in modulating biological pathways.
Medicine: It is being explored for its use in targeted protein degradation therapies, particularly in the development of PROTACs (proteolysis-targeting chimeras).
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4-(4-(2-Hydroxyethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione involves its interaction with specific molecular targets. In the context of PROTACs, the compound acts as a ligand that binds to the target protein and recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This process effectively reduces the levels of the target protein in the cell, thereby modulating its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione: This compound shares a similar piperidine ring structure and is also used in the development of PROTACs.
2-Phenyl-1-[4-(2-Piperidin-1-Yl-Ethoxy)-Phenyl]-1,2,3,4-Tetrahydroisoquinoline: This compound contains a piperidine moiety and is used in medicinal chemistry.
Uniqueness
3-(4-(4-(2-Hydroxyethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione is unique due to its specific functional groups, which allow for versatile chemical modifications and applications in targeted protein degradation. Its ability to form stable conjugates with various linkers makes it a valuable tool in the design of novel therapeutic agents.
Eigenschaften
Molekularformel |
C18H24N2O3 |
|---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
3-[4-[4-(2-hydroxyethyl)piperidin-1-yl]phenyl]piperidine-2,6-dione |
InChI |
InChI=1S/C18H24N2O3/c21-12-9-13-7-10-20(11-8-13)15-3-1-14(2-4-15)16-5-6-17(22)19-18(16)23/h1-4,13,16,21H,5-12H2,(H,19,22,23) |
InChI-Schlüssel |
LNGYBCMJSMBZPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1C2=CC=C(C=C2)N3CCC(CC3)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


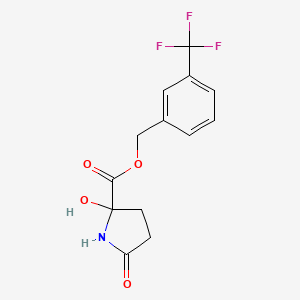

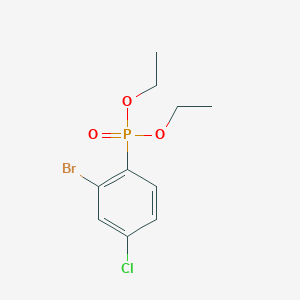

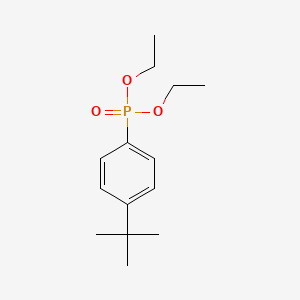
![2-(2-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685428.png)
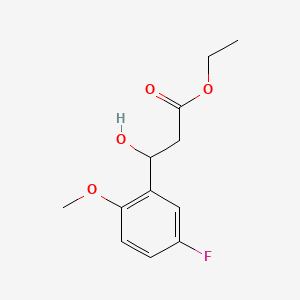
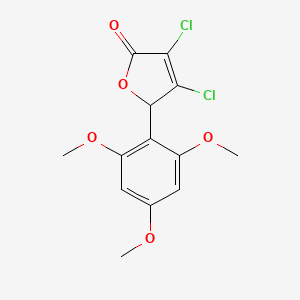
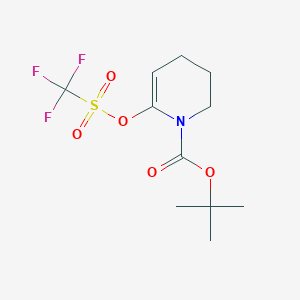


![Methyl 2-Cyano-4-[4-(hydroxymethyl)-1-piperidyl]benzoate](/img/structure/B13685459.png)
![6-Chloro-1-imino-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B13685471.png)
